molecular formula C20H20N4O2 B1191256 N-[4-({2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)phenyl]propanamide

N-[4-({2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)phenyl]propanamide

Cat. No. B1191256
M. Wt: 348.4g/mol
InChI Key: IUBMFEIWTINICY-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[(2-methyl-3-indolylidene)methylhydrazo]-oxomethyl]phenyl]propanamide is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Azoles Synthesis : This compound is involved in the synthesis of azoles, which are important in various chemical and pharmaceutical applications (Tumosienė & Beresnevicius, 2007).

  • Hydrazide Derivatives : The compound plays a role in creating hydrazide derivatives, which are significant in the development of new chemical entities (Çıkla, 2010).

  • Indolyl Azetidinones Synthesis : It is used in the synthesis of indolyl azetidinones, indicating its importance in creating new chemical structures (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Biological Activities

  • Cytotoxicity and Antioxidant Potential : It has been evaluated for cytotoxicity and antioxidant potential, showing significant activity in this regard (Grozav et al., 2017).

  • Antimicrobial Activity : Research indicates its use in synthesizing compounds with antimicrobial activities, which is critical in the field of medicinal chemistry (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

  • Antiviral and Anticancer Activities : Studies have explored its role in creating derivatives with potential antiviral, antitubercular, and anticancer activities (Çıkla et al., 2013).

Other Applications

  • Electrochemical Studies : It has been used in electrochemical studies, such as the development of selective electrodes for ion detection (Upadhyay et al., 2012).

  • Drug Development : While specific drug development details are excluded as per the request, it's important to note that this compound is significant in the broader context of pharmaceutical research.

properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4-(propanoylamino)benzamide

InChI

InChI=1S/C20H20N4O2/c1-3-19(25)23-15-10-8-14(9-11-15)20(26)24-21-12-17-13(2)22-18-7-5-4-6-16(17)18/h4-12,22H,3H2,1-2H3,(H,23,25)(H,24,26)/b21-12+

InChI Key

IUBMFEIWTINICY-CIAFOILYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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